REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])(O)[O-:13].[Na+].I([O-])(=O)(=O)=O.[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)CC(C)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a mixture
|
Type
|
WASH
|
Details
|
washing with acetone
|
Type
|
CONCENTRATION
|
Details
|
(v) concentrating the filtrate and washes under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
and (vi) cooling
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CC(CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |